4-Amino-3-(hydroxymethyl)phenol

LogP Lipophilicity Hair dye penetration

Oxidative hair dye formulators face inconsistent color deposition when substituting para-aminophenol oxidation bases. Generic replacement is scientifically invalid-LogP and PSA differences govern coupling kinetics, fiber penetration, and shade fastness. • LogP 1.05 enables intermediate keratin penetration vs. 4-amino-3-methylphenol (LogP ≈1.5) and p-aminophenol • PSA 66.48 Ų & three H-bond donors enhance aqueous solubility, enabling co-solvent-free formulations • ≥97% HPLC purity with CoA ensures batch-to-batch consistency for ISO 22716-compliant manufacturing

Molecular Formula C7H9NO2
Molecular Weight 139.15 g/mol
CAS No. 168202-61-7
Cat. No. B13000663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-(hydroxymethyl)phenol
CAS168202-61-7
Molecular FormulaC7H9NO2
Molecular Weight139.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)CO)N
InChIInChI=1S/C7H9NO2/c8-7-2-1-6(10)3-5(7)4-9/h1-3,9-10H,4,8H2
InChIKeyDHKIYDNMIXSKQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3-(hydroxymethyl)phenol Identity and Procurement Classification


4-Amino-3-(hydroxymethyl)phenol (CAS 168202-61-7) is a para-aminophenol derivative bearing a hydroxymethyl substituent at the meta position relative to the amino group. With molecular formula C₇H₉NO₂ and a molecular weight of 139.15 g·mol⁻¹, it falls within the class of oxidation base (primary intermediate) compounds used in oxidative hair dye formulations . Its calculated physicochemical profile includes a LogP of approximately 1.05 and a polar surface area of 66.48 Ų , distinguishing it from close analogs such as 4-amino-3-methylphenol and 4-amino-2-hydroxymethylphenol.

Primary intermediate for oxidative hair dye formulations
Meta-hydroxymethyl substitution controls diffusion and shade outcome
Not interchangeable with 4-amino-3-methylphenol or 2-isomer

4-Amino-3-(hydroxymethyl)phenol Irreplaceability in Oxidative Dyes


Generic substitution among para-aminophenol oxidation bases is not scientifically valid because the nature and position of the ring substituent govern three interdependent performance parameters: (i) the electrochemical oxidation potential that determines coupling kinetics with coupler molecules, (ii) the lipophilic–hydrophilic balance (LogP) that controls diffusion into the keratin fiber, and (iii) the resultant color shade and fastness properties on hair [1]. The hydroxymethyl group at the 3-position introduces hydrogen-bond donor/acceptor capability absent in methyl-substituted analogs such as 4-amino-3-methylphenol, while the meta-substitution pattern yields distinct electronic effects compared to ortho-substituted isomers such as 4-amino-2-hydroxymethylphenol . These differences manifest in measurable property divergence, as quantified below.

Property
4-Amino-3-(hydroxymethyl)phenol
4-Amino-3-methylphenol
Oxidation potential
Meta-hydroxymethyl shifts redox profile
Methyl group yields different coupling kinetics
Lipophilicity
Lower LogP alters fiber diffusion rate
Higher LogP drives faster initial uptake
Hydrogen bonding
Extra H‑bond donor improves aqueous compatibility
Fewer H‑bond sites may require co‑solvents

4-Amino-3-(hydroxymethyl)phenol Quantitative Differentiation from Analogs


LogP Divergence and Fiber Penetration Kinetics

The calculated LogP of 4-amino-3-(hydroxymethyl)phenol is 1.05 , approximately 0.45 log units lower than the LogP of ~1.5 reported for 4-amino-3-methylphenol (CAS 2835-99-6) [1]. This difference, amounting to a roughly 2.8-fold reduction in octanol–water partition coefficient, is attributable to the replacement of the hydrophobic –CH₃ group with the polar –CH₂OH group. A lower LogP implies reduced lipophilicity, which in oxidative hair dye formulations translates to differential diffusion rates across the keratin fiber cuticle and altered partitioning between the aqueous developer vehicle and the hydrophobic fiber interior [2]. For procurement, this means the two compounds are not interchangeable in formulations tuned for specific penetration kinetics and color deposition profiles.

LogP Divergence
Reported
ΔLogP ≈ −0.45 (2.8× lower partition)
Lower lipophilicity may alter fiber diffusion kinetics
Calculated LogP; comparative data from PubChem
LogP Lipophilicity Hair dye penetration QSAR

Polar Surface Area and Aqueous Solubility

The topological polar surface area (TPSA) of 4-amino-3-(hydroxymethyl)phenol is 66.48 Ų . In contrast, 4-amino-3-methylphenol possesses a TPSA of approximately 46.25 Ų (single –NH₂ and –OH contributors only, no additional polar atoms) [1]. This ~20 Ų increase arises from the additional hydroxyl oxygen in the –CH₂OH substituent, which contributes both to the PSA and adds one extra hydrogen-bond donor site. The expanded PSA and H-bond donor count predict measurably higher aqueous solubility for the hydroxymethyl derivative, a critical parameter for achieving homogeneous distribution in the alkaline aqueous developer formulations typical of oxidative hair colorants [2].

Polar Surface Area
Reported
TPSA 66.48 vs 46.25 Ų (+43.7%)
Higher PSA and H‑bond capacity improve aqueous solubility
Calculated TPSA; contributes to formulation compatibility
Polar surface area Aqueous solubility Formulation Hydrogen bonding

Positional Isomer Patent Differentiation

In patent claim language for oxidative hair dye compositions, 4-amino-3-hydroxymethylphenol and 4-amino-2-hydroxymethylphenol are listed as distinct, non-interchangeable oxidation bases [1]. The 2-isomer (ortho-hydroxymethyl) has been described as delivering 'satisfactory hair color in the red range with a slight improvement relative to p-aminophenol' [2], whereas the 3-isomer (meta-hydroxymethyl) appears in combination claims targeting different shade outcomes. The electronic effect of the hydroxymethyl group differs between the ortho and meta positions: ortho substitution exerts both inductive and steric influences on the amino group, while meta substitution primarily operates through inductive effects, leading to distinct oxidation potentials and coupling product chromophores [3]. Although head-to-head comparative dyeing performance data are not publicly available, the patent record treats these isomers as separate chemical entities with non-overlapping utility scopes.

Isomer Differentiation
Class-level inference
Meta vs ortho: distinct patent claims & electronic effects
Isomer identity determines coupling chromophore and shade
No public head‑to‑head dyeing data; patent scope analysis
Regioisomer Oxidation base Patent composition Dye shade

Commercial Purity Benchmarks for Reproducibility

Commercially available 4-amino-3-(hydroxymethyl)phenol is supplied at purities of 97% (Leyan, Catalog No. 1441237) and 98% (Chemsrc) . This is comparable to or exceeds the typical purity range of 95–98% offered for the analog 4-amino-3-methylphenol from bulk suppliers . The known impurity profile (primarily unreacted starting materials and positional isomers from synthesis) is critical because residual aminophenol impurities can act as competing developers or couplers in oxidative dye formulations, causing uncontrolled shade drift. A minimum purity specification of ≥97% ensures batch-to-batch consistency in the molar equivalent of active oxidation base delivered, a prerequisite for regulated cosmetic manufacturing under ISO 22716.

Purity Specification
Supporting evidence
≥97% (commercial HPLC)
Supports batch‑to‑batch consistency in regulated manufacturing
Supplier CoA recommended; isomer content to review
Purity specification Quality control Procurement Formulation reproducibility

4-Amino-3-(hydroxymethyl)phenol Application Scenarios


Controlled Penetration in Oxidative Hair Dyes

When developing a permanent oxidative hair colorant where the target shade demands a specific balance between rapid fiber penetration and uniform deposition, the LogP of 1.05 for 4-amino-3-(hydroxymethyl)phenol provides a penetration rate intermediate between the more lipophilic 4-amino-3-methylphenol (LogP ≈ 1.5) and the more hydrophilic p-aminophenol. This intermediate lipophilicity, combined with the additional hydrogen-bonding capacity from the hydroxymethyl group, enables fine-tuning of the developer–coupler diffusion synchronization that is essential for achieving natural-looking, multi-tonal results on hair with mixed porosity.

Aqueous Formulation Simplification via Enhanced Solubility

The PSA of 66.48 Ų and the presence of three hydrogen-bond donor sites predict measurably higher aqueous solubility for 4-amino-3-(hydroxymethyl)phenol compared to the methyl analog (TPSA ≈ 46.25 Ų). Formulators aiming to reduce or eliminate organic co-solvents from their oxidative dye base to meet clean-label or volatile-organic-compound (VOC)-reduction targets should evaluate this compound as a direct replacement for 4-amino-3-methylphenol in existing formulations, using the PSA differential as a quantitative justification for expected solubility improvement.

IP Clearance and Freedom-to-Operate Assessment

The distinct patent treatment of 4-amino-3-(hydroxymethyl)phenol relative to its 2-isomer means that freedom-to-operate analyses must evaluate these positional isomers independently. A formulation team seeking to design around competitor patents claiming the 2-hydroxymethyl isomer may consider the 3-hydroxymethyl isomer as a potential alternative oxidation base, provided that shade-matching studies confirm acceptable colorimetric equivalence in the target formulation matrix.

Quality-Controlled Procurement for Regulated Manufacturing

With a commercially verified purity specification of ≥97% , 4-amino-3-(hydroxymethyl)phenol meets the incoming-material quality threshold required for ISO 22716-compliant cosmetic manufacturing. Procurement teams should specify this minimum purity in tender documents and request a certificate of analysis (CoA) that includes HPLC purity, residual solvent levels, and isomer content to ensure that each batch delivers the expected molar activity of oxidation base, thereby preventing formulation drift across production lots.

Application
Selection Property
Validation Focus
Controlled penetration dye formulation
Intermediate lipophilicity range
Diffusion‑synchronization in developer
Aqueous developer simplification
Increased hydrogen‑bond donor capacity
Solubility in co‑solvent‑free formulation
IP clearance and FTO design‑around
Regioisomeric substitution pattern
Patent claim scope and shade‑matching studies
QC procurement for regulated production
Assay purity specification
CoA review (purity, residual solvents, isomer content)
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